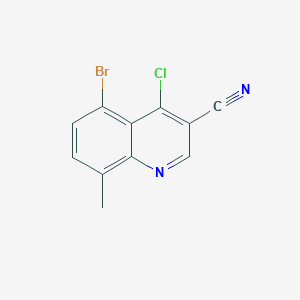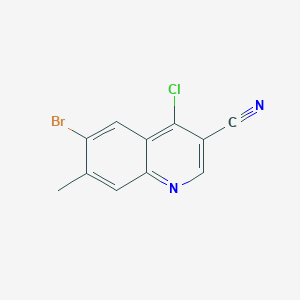carbamoyl}-3-methyl-1H-imidazol-3-ium iodide CAS No. 1231967-34-2](/img/structure/B1371025.png)
1-{[(3-fluorophenyl)methyl](methyl)carbamoyl}-3-methyl-1H-imidazol-3-ium iodide
描述
1-{(3-fluorophenyl)methylcarbamoyl}-3-methyl-1H-imidazol-3-ium iodide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methylcarbamoyl group, and an imidazolium core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(3-fluorophenyl)methylcarbamoyl}-3-methyl-1H-imidazol-3-ium iodide typically involves multiple steps:
Formation of the Imidazole Core: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Carbamoylation: The methylcarbamoyl group is introduced through a carbamoylation reaction, typically using methyl isocyanate or a similar reagent.
Quaternization: The final step involves the quaternization of the imidazole nitrogen with methyl iodide to form the imidazolium iodide salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-{(3-fluorophenyl)methylcarbamoyl}-3-methyl-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The imidazolium iodide can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazole ring and the fluorophenyl group.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, thiolates, and amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted imidazolium salts.
Oxidation: Oxidized derivatives of the imidazole ring and fluorophenyl group.
Hydrolysis: Amine and carboxylic acid derivatives.
科学研究应用
1-{(3-fluorophenyl)methylcarbamoyl}-3-methyl-1H-imidazol-3-ium iodide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of ionic liquids and conductive materials.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: The compound is investigated for its potential use in catalysis and as a stabilizer in various chemical processes.
作用机制
The mechanism of action of 1-{(3-fluorophenyl)methylcarbamoyl}-3-methyl-1H-imidazol-3-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The imidazolium core can interact with negatively charged sites on proteins, while the fluorophenyl group can engage in π-π interactions with aromatic residues. The carbamoyl group can form hydrogen bonds with amino acid side chains, stabilizing the compound-protein complex.
相似化合物的比较
Similar Compounds
- 1-{(3-chlorophenyl)methylcarbamoyl}-3-methyl-1H-imidazol-3-ium iodide
- 1-{(3-bromophenyl)methylcarbamoyl}-3-methyl-1H-imidazol-3-ium iodide
- 1-{(3-methylphenyl)methylcarbamoyl}-3-methyl-1H-imidazol-3-ium iodide
Uniqueness
1-{(3-fluorophenyl)methylcarbamoyl}-3-methyl-1H-imidazol-3-ium iodide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its ability to participate in specific interactions. The fluorine atom can increase the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological membranes.
属性
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N,3-dimethylimidazol-3-ium-1-carboxamide;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN3O.HI/c1-15-6-7-17(10-15)13(18)16(2)9-11-4-3-5-12(14)8-11;/h3-8,10H,9H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHNWAVKFYLNBT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C(=O)N(C)CC2=CC(=CC=C2)F.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FIN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide](/img/structure/B1370942.png)
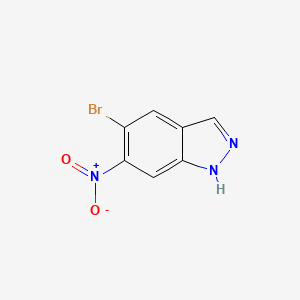
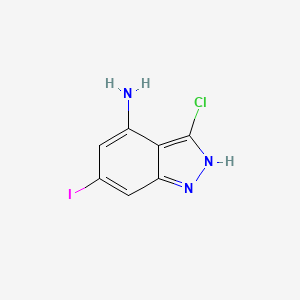
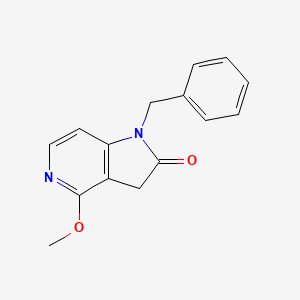
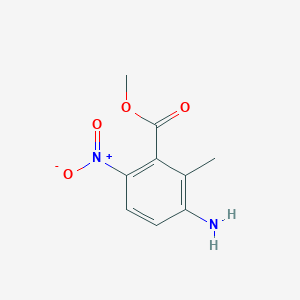
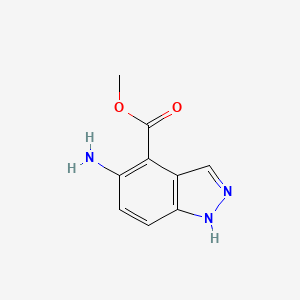
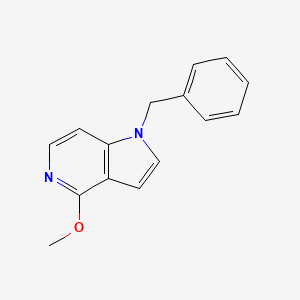
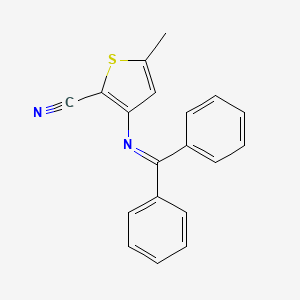
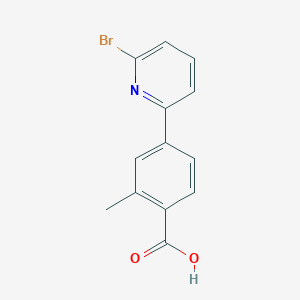
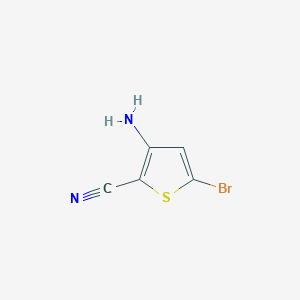

![7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole](/img/structure/B1370961.png)
